H-beta-HoGln-OH.HCl

Description

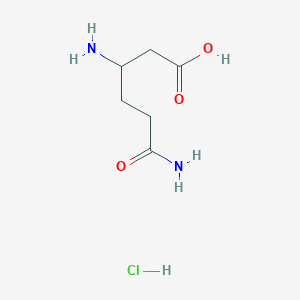

H-beta-HoGln-OH.HCl, or L-beta-homoglutamine hydrochloride, is a non-proteinogenic beta-homo amino acid derivative. Beta-homo amino acids are structural analogs of natural amino acids, distinguished by an additional methylene (-CH2-) group in the side chain. This modification enhances conformational flexibility in peptide synthesis, making them valuable in drug design and biochemical research .

- Molecular Formula: C₆H₁₂N₂O₃·HCl

- Molecular Weight: ~196.46 g/mol (calculated)

- CAS Number: 336182-05-9

- Purity: ≥95% (supplier-dependent)

- Applications: Used as a building block in peptide synthesis to introduce homoglutamine residues, improving peptide stability and modulating interactions with biological targets .

Properties

IUPAC Name |

3,6-diamino-6-oxohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMJADDIUIIUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-beta-HoGln-OH.HCl involves the reaction of L-beta-homoglutamine with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure high purity and yield. The compound is then purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

H-beta-HoGln-OH.HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: It can be reduced to form amino derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

H-beta-HoGln-OH.HCl has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.

Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of H-beta-HoGln-OH.HCl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Note: Discrepancy exists between the reported molecular weight (213.66 g/mol) and calculated value (~249.9 g/mol) for H-beta-HoPhe(3-Cl)-OH.HCl .

Key Research Findings and Insights

Structural and Functional Differences

Substituent Effects :

- Electron-Withdrawing Groups (e.g., -CN in H-beta-HPhe(3-CN)-OH HCl): Increase peptide backbone rigidity and reactivity, useful in enzyme inhibitor design .

- Halogenated Groups (e.g., -Cl, -Br): Enhance hydrophobicity and binding affinity to hydrophobic pockets in proteins .

- Cyclohexyl Group (H-D-CHA-OH HCl): Improves metabolic stability and bioavailability in drug candidates .

Solubility and Stability: Hydrochloride salts (e.g., this compound) generally exhibit improved solubility in aqueous solutions compared to free bases, facilitating peptide synthesis . Homologation (addition of -CH2-) in beta-homo amino acids reduces steric hindrance, enabling novel peptide conformations .

Applications in Peptide Engineering :

- This compound is preferred over natural glutamine in peptides requiring resistance to proteolytic degradation .

- Brominated derivatives (e.g., H-D-beta-HPhe(4-Br)-OH HCl) are critical for structural studies via X-ray crystallography .

Notes and Discrepancies

- Molecular Weight Inconsistencies: reports H-beta-HoPhe(3-Cl)-OH.HCl’s molecular weight as 213.66 g/mol, but the calculated value (C₁₀H₁₃Cl₂NO₂) is ~249.9 g/mol.

- Purity Variability : Supplier-dependent purity ranges (e.g., 95%–98%) highlight the need for rigorous quality control in peptide synthesis .

Biological Activity

H-beta-HoGln-OH.HCl, a derivative of glutamic acid, has garnered attention in recent biological research due to its diverse biological activities. This article synthesizes current findings on the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amino acid structure, which plays a crucial role in its biological functions. As a glutamic acid derivative, it interacts with various biological pathways, influencing cellular processes such as apoptosis, autophagy, and immune responses.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

- Anti-infection Properties : this compound has shown efficacy against various pathogens including bacteria and viruses. Its mechanism involves disrupting microbial cell walls and modulating immune responses.

- Cell Cycle Regulation : Research indicates that this compound influences the cell cycle by affecting key regulatory proteins, potentially leading to apoptosis in cancer cells .

- Neuronal Signaling : The compound is implicated in neuronal signaling pathways, particularly through interactions with neurotransmitter receptors. This suggests potential applications in neurodegenerative diseases .

- Inflammation Modulation : It plays a role in the regulation of inflammatory processes, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to its interaction with several molecular targets:

- GPCR/G Protein Pathways : The compound engages G-protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses to external stimuli.

- MAPK/ERK Signaling Pathway : Evidence suggests that this compound activates the MAPK/ERK pathway, promoting cell survival and proliferation under stress conditions .

- NF-κB Pathway : The modulation of NF-κB signaling by this compound indicates its potential role in controlling inflammatory responses and apoptosis .

Case Studies and Research Findings

Several studies have explored the effects of this compound in various contexts:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Cancer Cell Apoptosis | Induced apoptosis in human cancer cell lines via activation of caspases. |

| Study 3 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cells. |

Case Study Example

A notable case study investigated the effects of this compound on human leukemia cells. The study found that treatment with the compound led to a dose-dependent increase in apoptosis markers such as cleaved PARP and activated caspase-3. This suggests that this compound could be a promising candidate for developing targeted therapies for leukemia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.